Bienvenue dans la boutique en ligne BenchChem!

Dacarbazine

Melanoma Comparative Efficacy Hematologic Toxicity

Dacarbazine (DTIC) is the established standard-of-care alkylating agent for ABVD in Hodgkin's disease and first-line metastatic melanoma. Meta-analyses confirm equivalent efficacy to temozolomide (CR RR=0.83, P=0.76) but with a significantly safer hematologic profile—a 3.79-fold lower lymphopenia risk (P=0.01)—eliminating reliance on costly growth factors. This lyophilized prodrug requires hepatic CYP activation and is the validated control arm in pivotal Phase III trials (BREAK-3, BRIM-3, METRIC). For procurement managers, this translates to cost-effective, guideline-compliant oncology care with reduced grade 3/4 toxicity burdens.

Molecular Formula C6H10N6O
Molecular Weight 182.18 g/mol
CAS No. 94361-71-4
Cat. No. B7790477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDacarbazine
CAS94361-71-4
Molecular FormulaC6H10N6O
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCN(C)N=NC1=C(NC=N1)C(=O)N
InChIInChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+
InChIKeyFDKXTQMXEQVLRF-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 59 °F (NTP, 1992)
Water: (1 mg/ml at room temp)

Dacarbazine (CAS 94361-71-4) – Clinical-Grade Alkylating Agent for Melanoma and Hodgkin's Lymphoma Procurement


Dacarbazine (DTIC, CAS 94361-71-4) is a cell cycle-nonspecific antineoplastic alkylating agent that functions as a prodrug, requiring hepatic activation via CYP1A1, CYP1A2, and CYP2E1 to form the active methylating metabolite MTIC, which alkylates DNA at O6 and N7 guanine positions [1]. The compound has a molecular weight of 182.2 g/mol, a melting point of 205°C, a Log Kow of 0.24, and water solubility of 4.22 g/L at 25°C [2]. Dacarbazine is indicated for metastatic malignant melanoma and as second-line therapy for Hodgkin's disease in combination regimens [3].

Why Dacarbazine Cannot Be Interchanged with Temozolomide or Other Methylating Agents Without Quantitative Justification


Although dacarbazine and temozolomide are both methylating agents that share the same active metabolite (MTIC), they exhibit critical differences in pharmacokinetic exposure, route of metabolism, and adverse event profiles that preclude simple substitution. Dacarbazine requires CYP-mediated hepatic activation [1], while temozolomide undergoes spontaneous hydrolysis, resulting in a 3.79-fold higher risk of lymphopenia with temozolomide compared to dacarbazine (RR = 3.79, 95% CI = 1.38–10.39, P = 0.01) [2]. Furthermore, dacarbazine uniquely induces phototoxic dermatitis, a toxicity not observed with temozolomide [3]. Procurement decisions must therefore be guided by the specific quantitative differentiation evidence detailed below.

Quantitative Differentiation Evidence: Dacarbazine vs. Temozolomide and Other Comparators


Comparable Overall Survival with Lower Lymphopenia Risk vs. Temozolomide

A meta-analysis of 1,314 patients across three head-to-head randomized clinical trials found no significant difference in overall survival, complete response (RR = 0.83, 95% CI = 0.26–2.64, P = 0.76), or stable disease (RR = 1.05, 95% CI = 0.85–1.30, P = 0.65) between temozolomide and dacarbazine. However, temozolomide was associated with a significantly higher risk of lymphopenia compared to dacarbazine (RR = 3.79, 95% CI = 1.38–10.39, P = 0.01) [1]. The phase III trial by Middleton et al. (N = 305) reported median overall survival of 7.7 months for temozolomide vs. 6.4 months for dacarbazine (HR = 1.18, 95% CI = 0.92–1.52), with median progression-free survival of 1.9 vs. 1.5 months (P = 0.012) [2].

Melanoma Comparative Efficacy Hematologic Toxicity

Absence of Phototoxic Dermatitis vs. Dacarbazine-Associated Risk

Dacarbazine, but not temozolomide, induces phototoxic dermatitis in patients with malignant melanoma. This represents a unique class-specific adverse event that does not occur with the oral analog temozolomide. The phototoxic reaction is characterized by erythema and edema in sun-exposed areas, occurring in a subset of patients receiving dacarbazine [1]. While quantitative incidence rates vary across studies, this adverse event is exclusively associated with dacarbazine and is not observed with temozolomide, representing a distinct differentiation in toxicity profile.

Melanoma Dermatologic Toxicity Adverse Event Profiling

Dacarbazine as Established Reference Standard for Novel Agent Benchmarking

Dacarbazine serves as the reference standard control arm in multiple phase III registration trials for novel melanoma therapeutics, establishing its role as the validated comparator for efficacy benchmarking. In the BREAK-3 trial (N = 250), dabrafenib demonstrated median PFS of 6.9 months vs. dacarbazine 2.7 months (HR = 0.37, 95% CI = 0.23–0.57) and median OS of 20.0 vs. 15.6 months (HR = 0.77, 95% CI = 0.52–1.13) [1]. In BRIM-3 (N = 675), vemurafenib showed median PFS of 6.9 vs. 1.6 months (HR = 0.38, 95% CI = 0.32–0.46, P < 0.0001) and median OS of 13.6 vs. 9.7 months (HR = 0.70, 95% CI = 0.57–0.87, P = 0.0008) vs. dacarbazine [1]. The METRIC trial (N = 322) demonstrated trametinib median PFS of 4.8 vs. 1.5 months vs. dacarbazine (HR = 0.45, 95% CI = 0.33–0.63, P < 0.001) [1].

Melanoma Clinical Trial Comparator BRAF/MEK Inhibition

Pharmacokinetic Divergence: CYP-Dependent Activation vs. Spontaneous Hydrolysis

Dacarbazine requires hepatic microsomal activation via CYP1A1, CYP1A2, and CYP2E1 to form the reactive methylating species MTIC, with 50–80% of the drug undergoing this N-demethylation pathway [1]. In contrast, temozolomide undergoes spontaneous non-enzymatic hydrolysis to MTIC at physiological pH, independent of hepatic CYP function. This mechanistic divergence results in distinct systemic exposure profiles: oral temozolomide (200 mg/m²/day for 5 days) achieves higher AUC for both parent drug and MTIC compared to intravenous dacarbazine (250 mg/m²/day for 5 days) [2]. Dacarbazine exhibits only 5% plasma protein binding, with 20–50% excreted unchanged by the kidneys [3].

Pharmacokinetics Drug Metabolism Prodrug Activation

Superior Cost-Effectiveness and Lymphopenia Advantage vs. Temozolomide

A meta-analysis of 1,314 patients concluded that because there is no significant difference in efficacy between dacarbazine and temozolomide, the higher cost of temozolomide and its increased lymphopenia risk support dacarbazine as the preferred first-line chemotherapy for malignant melanoma [1]. Temozolomide's 3.79-fold higher lymphopenia risk (P = 0.01) [1] combined with its oral convenience does not offset the economic disadvantage in resource-limited procurement settings.

Health Economics Cost-Effectiveness Hematologic Toxicity

Physicochemical Stability Profile Dictating Storage and Handling Requirements

Dacarbazine is intrinsically unstable in aqueous solution and is sensitive to light, acid, and thermal degradation [1]. It must be formulated as a lyophilized powder for injection with stabilizing excipients such as sodium bisulfite to prevent oxidative degradation and citric acid buffers to maintain pH [2]. The lyophilized form is stable for 36 months when stored at -20°C under desiccated conditions; reconstituted solutions should be used within 3 months at -20°C to prevent potency loss [3]. In contrast, temozolomide is supplied as oral capsules with different stability parameters. Dacarbazine's physicochemical properties include melting point 205°C, Log Kow 0.24, and water solubility 4.22 g/L at 25°C [4].

Formulation Stability Lyophilized Storage Procurement Logistics

Procurement-Driven Application Scenarios for Dacarbazine (CAS 94361-71-4)


First-Line Palliative Chemotherapy for Metastatic Melanoma in Resource-Constrained Settings

Dacarbazine is indicated for procurement as the first-line palliative chemotherapy for metastatic malignant melanoma where cost containment and hematologic safety monitoring capacity are primary considerations. The meta-analytic evidence demonstrates equivalent efficacy to temozolomide (RR = 0.83 for complete response, 95% CI = 0.26–2.64, P = 0.76) with a 3.79-fold lower lymphopenia risk (P = 0.01) and substantially lower acquisition cost [1]. This scenario applies to healthcare systems with limited access to growth factor support or frequent laboratory monitoring.

Reference Standard Comparator Agent for Phase III Melanoma Clinical Trials

Dacarbazine serves as the established reference standard control arm for registrational trials of novel melanoma therapeutics, as validated in the BREAK-3 (dabrafenib vs. dacarbazine), BRIM-3 (vemurafenib vs. dacarbazine), and METRIC (trametinib vs. dacarbazine) phase III trials [1]. Procurement of dacarbazine is essential for clinical trial sites requiring a validated comparator with well-characterized historical response data (median PFS 1.5–2.7 months) to enable robust efficacy benchmarking against investigational agents.

Combination Therapy Regimens for Hodgkin's Lymphoma (Second-Line)

Dacarbazine is indicated for procurement as a component of second-line combination chemotherapy regimens for Hodgkin's disease, specifically within the ABVD (doxorubicin, bleomycin, vinblastine, dacarbazine) protocol [1]. The compound's established role in this combination regimen, supported by decades of clinical experience, makes it essential for oncology procurement in centers managing relapsed or refractory Hodgkin's lymphoma.

Lyophilized Cold-Chain Procurement for Centralized Compounding Facilities

Dacarbazine's formulation as a lyophilized powder requiring -20°C storage with 36-month stability [1] necessitates procurement through cold-chain distribution networks to centralized hospital pharmacy compounding facilities. The requirement for reconstitution immediately before intravenous administration, combined with light and acid sensitivity [2], makes this scenario appropriate for institutions with established sterile compounding infrastructure and temperature-controlled logistics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dacarbazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.